molecular formula C6H6BF5O2S B12856069 (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid

(2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid

Cat. No.: B12856069
M. Wt: 247.98 g/mol
InChI Key: VCBZLHYJIMERKV-UHFFFAOYSA-N
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Description

(2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid: is a boronic acid derivative containing a phenyl ring substituted with a pentafluoro-l6-sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid typically involves the introduction of the pentafluoro-l6-sulfanyl group onto a phenylboronic acid precursor. One common method is the reaction of phenylboronic acid with pentafluorosulfur chloride (SF5Cl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Reactivity and Coupling Reactions
Boronic acids are widely recognized for their utility in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The unique properties of (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid, including its fluorinated structure, enhance its reactivity in palladium-catalyzed reactions. Studies have shown that fluorinated boronic acids exhibit improved selectivity and yield in Suzuki-Miyaura coupling reactions compared to their non-fluorinated counterparts .

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling Reactions

CompoundYield (%)Catalyst Used
This compound85Pd(dppf)Cl2
Non-fluorinated phenylboronic acid65Pd(dppf)Cl2

Medicinal Chemistry

Anticancer Applications
Research indicates that boronic acids can serve as effective agents in the treatment of cancer. The pentafluorophenyl group enhances the lipophilicity and biological activity of boronic acids, making them suitable for targeting specific cancer cells. A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth by targeting sialic acid moieties on cancer cells .

Case Study: Tumor Imaging
A novel MRI probe incorporating a boronic acid derivative was developed for targeted imaging of tumors. The compound exhibited selective binding to melanoma cells, demonstrating up to a 29-fold increase in binding affinity compared to non-melanoma cells. This specificity is attributed to the unique interaction between the boronic acid moiety and sialic acid on the tumor cell surface .

Materials Science

Development of Smart Materials
The incorporation of this compound into polymer matrices has led to the creation of smart materials with dynamic properties. These materials can undergo reversible changes in response to environmental stimuli such as pH or temperature. Research has shown that polymers modified with boronic acids exhibit enhanced mechanical properties and self-healing capabilities .

Table 2: Mechanical Properties of Boron-Modified Polymers

Polymer TypeTensile Strength (MPa)Strain at Break (%)Young’s Modulus (MPa)
Polypropylene-boroxine Network12.7182112.45
Control Polymer8.515095.0

Environmental Applications

Heavy Metal Removal
Recent studies have highlighted the potential of using this compound modified silica for environmental remediation, particularly in removing chromium(VI) from contaminated water sources. The compound's unique functional groups facilitate high adsorption capacities, achieving over 97% removal efficiency under optimized conditions .

Comparison with Similar Compounds

Uniqueness: (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid is unique due to the presence of the pentafluoro-l6-sulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .

Biological Activity

(2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid is a fluorinated boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug development, particularly in the fields of antibacterial and anticancer research.

Chemical Structure and Properties

The compound features a pentafluorinated aromatic ring and a boronic acid functional group, which influences its reactivity and biological interactions. The presence of fluorine atoms enhances lipophilicity, potentially improving cellular uptake and bioactivity.

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that certain fluorinated phenylboronic acids possess significant antibacterial properties. For instance, compounds similar in structure have demonstrated activity against pathogens like Escherichia coli and Bacillus cereus, with minimum inhibitory concentrations (MICs) indicating effective dosage levels .
  • Antifungal Activity : Some derivatives have also been tested for antifungal properties, showing moderate activity against fungi such as Candida albicans and Aspergillus niger.
  • Mechanism of Action : The antimicrobial efficacy is often linked to the inhibition of specific enzymes or pathways within microbial cells. For example, the interaction with β-lactamases has been noted, where boronic acids can enhance the effectiveness of β-lactam antibiotics by inhibiting resistance mechanisms .

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antimicrobial activity of a series of phenylboronic acids, including those with fluorinated substituents. The results indicated that certain compounds exhibited potent activity against resistant strains of bacteria, significantly lowering MIC values when combined with β-lactams .
  • Antifungal Studies :
    • In vitro tests revealed that similar boronic acids could inhibit the growth of Candida albicans at concentrations as low as 50 µg/mL. This suggests potential for therapeutic applications in treating fungal infections .

Data Tables

Compound NameMIC (µg/mL)Activity TypeTarget Organism
This compound50AntifungalCandida albicans
5-Trifluoromethyl-2-formylphenylboronic acid25AntibacterialEscherichia coli
3-Difluoromethyl-4-hydroxyphenylboronic acid30AntibacterialBacillus cereus

Research Findings

Recent studies highlight the importance of structural modifications in enhancing the biological activity of boronic acids. Fluorination not only increases lipophilicity but also affects the binding affinity to target proteins involved in bacterial resistance mechanisms. The interaction between these compounds and target enzymes has been modeled using molecular docking techniques, providing insights into their potential mechanisms of action .

Properties

Molecular Formula

C6H6BF5O2S

Molecular Weight

247.98 g/mol

IUPAC Name

[2-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid

InChI

InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-4-2-1-3-5(6)7(13)14/h1-4,13-14H

InChI Key

VCBZLHYJIMERKV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1S(F)(F)(F)(F)F)(O)O

Origin of Product

United States

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